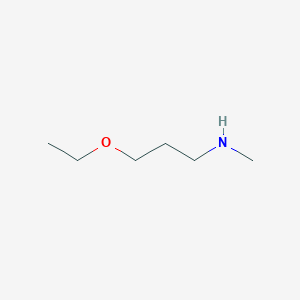
(3-Ethoxypropyl)(methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Ethoxypropyl)(methyl)amine is an organic compound with the chemical formula C6H15NO It is a liquid at room temperature and is known for its unique properties that make it useful in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(3-Ethoxypropyl)(methyl)amine can be synthesized through several methods. One common method involves the reaction of 3-ethoxypropylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
3-Ethoxypropylamine+Methyl iodide→this compound+Sodium iodide
The reaction is typically carried out in an organic solvent such as ethanol or methanol at room temperature.
Industrial Production Methods
In an industrial setting, this compound can be produced through a continuous flow process. This involves the use of a fixed-bed reactor where 3-ethoxypropylamine and methyl iodide are continuously fed into the reactor, and the product is continuously removed. This method allows for large-scale production with high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(3-Ethoxypropyl)(methyl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions with halides to form new amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halides such as methyl iodide or ethyl bromide are used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Amides or nitriles.
Reduction: Primary amines.
Substitution: New amine derivatives with different alkyl groups.
Aplicaciones Científicas De Investigación
(3-Ethoxypropyl)(methyl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used as a corrosion inhibitor in water treatment and as a solvent in the paint and textile industries.
Mecanismo De Acción
The mechanism of action of (3-Ethoxypropyl)(methyl)amine involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of new products. In industrial applications, it acts as a corrosion inhibitor by forming a protective layer on metal surfaces, preventing oxidation and degradation.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxypropylamine: Similar in structure but with a methoxy group instead of an ethoxy group.
N-Methylpropylamine: Similar but lacks the ethoxy group.
Ethylamine: A simpler amine with only an ethyl group attached to the nitrogen.
Uniqueness
(3-Ethoxypropyl)(methyl)amine is unique due to the presence of both an ethoxy group and a methyl group attached to the nitrogen atom. This unique structure imparts specific chemical properties that make it useful in various applications, particularly in the synthesis of complex organic molecules and as a corrosion inhibitor.
Propiedades
Fórmula molecular |
C6H15NO |
|---|---|
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
3-ethoxy-N-methylpropan-1-amine |
InChI |
InChI=1S/C6H15NO/c1-3-8-6-4-5-7-2/h7H,3-6H2,1-2H3 |
Clave InChI |
RSOVYHJBOYUBKJ-UHFFFAOYSA-N |
SMILES canónico |
CCOCCCNC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















